2-溴苯基乙酰乙酸甲酯

描述

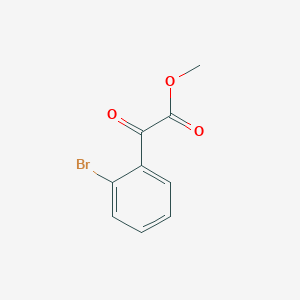

“Methyl 2-(2-bromophenyl)-2-oxoacetate” is a chemical compound with the empirical formula C9H9BrO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

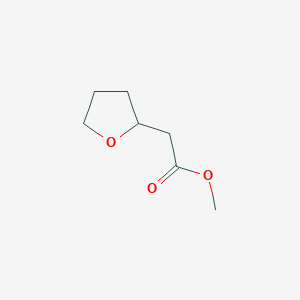

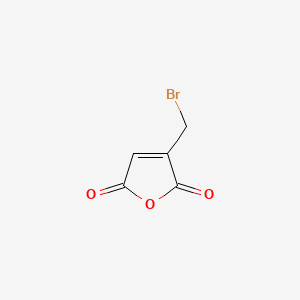

A simple and efficient base-mediated decarboxylative annulation of ynones with methyl 2-(2-bromophenyl)acetates provides a broad range of benzoxepines with high regioselectivity in good yields under transition-metal-free conditions . This method proceeds through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction .Molecular Structure Analysis

The molecular weight of “Methyl 2-(2-bromophenyl)-2-oxoacetate” is 229.07 . The SMILES string representation of the molecule is COC(=O)Cc1ccccc1Br .Chemical Reactions Analysis

“Methyl 2-(2-bromophenyl)-2-oxoacetate” undergoes a base-mediated decarboxylative annulation with ynones, providing a broad range of benzoxepines with high regioselectivity . This reaction proceeds through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and an intramolecular nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis

“Methyl 2-(2-bromophenyl)-2-oxoacetate” is a solid substance . It has a molecular weight of 229.07 . The compound’s empirical formula is C9H9BrO2 .科学研究应用

苯并恶庚因的合成

2-溴苯基乙酰乙酸甲酯: 被用于合成苯并恶庚因,这是一种具有潜在治疗特性的杂环化合物 。在无过渡金属条件下,碱促进的脱羧环化与炔酮反应可生成多种苯并恶庚因。 该过程因其高区域选择性和中等至优异的产率而具有重要意义,使其成为药物化学中创建复杂分子结构的宝贵方法 .

有机合成方法

该化合物在有机合成中,特别是碱介导的反应中,是一种重要的中间体。它会经历脱羧和环化反应,形成各种复杂的分子。 这展示了它在构建碳-碳键方面的多功能性,这是有机合成的基本方面 .

作用机制

Target of Action

Methyl 2-(2-bromophenyl)-2-oxoacetate is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent, which is a key component in the SM coupling .

Mode of Action

In the SM coupling reaction, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in a base-mediated decarboxylative annulation of ynones . This method proceeds through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and an intramolecular nucleophilic aromatic substitution reaction .

Result of Action

The compound’s action results in the formation of a broad range of benzoxepines with high regioselectivity in good yields under transition-metal-free conditions . It is also used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Action Environment

The action, efficacy, and stability of Methyl 2-(2-bromophenyl)-2-oxoacetate are influenced by environmental factors such as the reaction conditions, the presence of a base, and the nature of the other reactants . Its success in the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

未来方向

“Methyl 2-(2-bromophenyl)-2-oxoacetate” is a reagent in the synthesis of 2,3,3a,12b-Tetradehydro Asenapine . This compound is a degradation product of Asenapine, a combined serotonin (5HT2) and dopamine (D2) receptor antagonist . It is structurally related to Mianserin, an antipsychotic . Therefore, it could potentially be used in the development of new pharmaceutical drugs .

属性

IUPAC Name |

methyl 2-(2-bromophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPBADGYTPFIQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447325 | |

| Record name | Methyl 2-(2-bromophenyl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122394-38-1 | |

| Record name | Methyl 2-(2-bromophenyl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

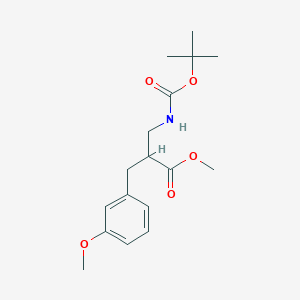

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。